

ascorbyl palmitate apoptotic effects cancer cells vs normal cells

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Compound Focus: Ascorbyl Palmitate

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Experimental Evidence of Ascorbyl Palmitate's Effects

Cell Type / Model	Experimental Treatment	Key Findings on Apoptosis & Cytotoxicity	Reference
HUVECs (Human Umbilical Vein Endothelial Cells, <i>normal cells</i>)	AP (25-400 μM for 24h, 48h)	Cytotoxicity: Induced in a dose- and time-dependent manner. IC50: 440 μM (24h), 125 μM (48h). Mechanism: Induced apoptosis; increased caspase-3, caspase-9; decreased Bcl-2. [1]	
HER2-positive SK-BR-3 Breast Cancer Cells	AP alone and in combination with Trastuzumab	Reduced cell viability in a dose- and time-dependent manner. Enhanced apoptosis when combined with Trastuzumab. Mechanism: Upregulated <i>TP53</i> , <i>BAX</i> , <i>CYCS</i> , <i>CASP3</i> , <i>CASP8</i> ; downregulated <i>BCL-2</i> , <i>BCL2L1</i> . [2]	
U2OS (Osteosarcoma) vs HEK 293 (Embryonic Kidney) Cells	AP-loaded Solid Lipid Nanoparticles (SLN-AP)	Cytotoxic at lower concentrations than free Ascorbic Acid (AA) or Dehydroascorbic Acid (DHA). Better selectivity for targeting tumor cells (U2OS) with a 3% Pluronic F-68 formulation. [3]	
AGS Gastric Cancer Cells (related mechanism for Vitamin C)	High-dose Vitamin C (Ascorbic Acid)	Induced apoptosis via mitochondrial dysfunction: calcium influx, ROS generation, and ATP depletion. [4]	

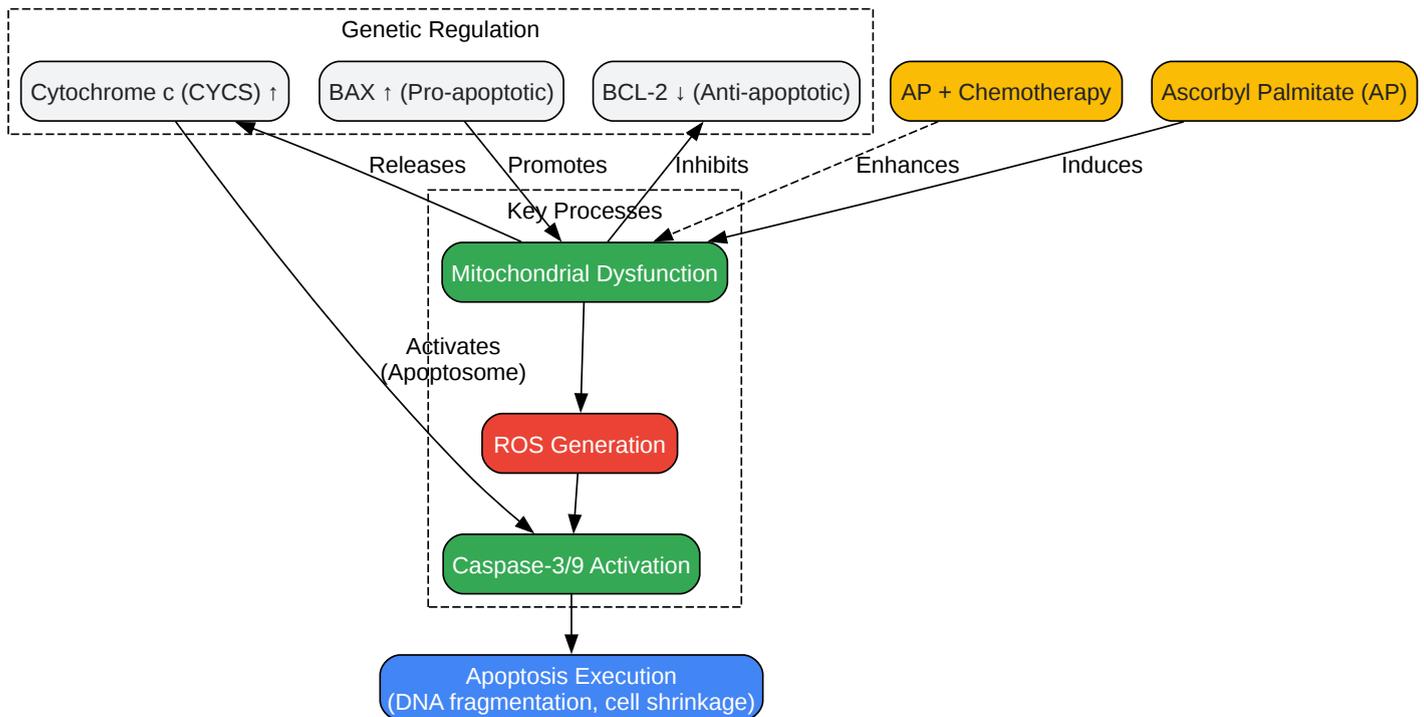
Detailed Experimental Protocols

For researchers seeking to replicate or understand the context of these findings, here are the methodologies used in the key studies.

- **Cell Viability (MTT) Assay [1] [2] [3]:** Cells were seeded in 96-well plates and treated with varying doses of AP. After incubation (e.g., 24 or 48 hours), MTT dye was added. Metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control.
- **Apoptosis Analysis via Flow Cytometry [1] [2]:** Cells were treated with AP and then stained with **Annexin V-FITC** and **Propidium Iodide (PI)**. This allows for the distinction between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
- **Gene Expression Analysis (RT-qPCR) [1] [2]:** After treatment, total RNA was extracted from cells and reverse-transcribed into cDNA. The expression levels of target genes (e.g., *CASP3*, *CASP9*, *BCL-2*, *BAX*) were quantified using real-time PCR, with genes like *GAPDH* serving as internal controls. Results indicate changes in the mRNA levels of pro- and anti-apoptotic factors.
- **Caspase Activity Assessment [1]:** The mRNA expression of key executioner caspases (e.g., *CASP3*) and initiator caspases (e.g., *CASP9*) was evaluated via RT-qPCR. Additionally, the involvement of caspase pathways is often inferred by using specific caspase inhibitors, which, if they reverse cell death, confirm the pathway's role.
- **Reactive Oxygen Species (ROS) Measurement [4]:** Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA. After treatment, cells are incubated with the probe, and fluorescence intensity is measured via flow cytometry or fluorescence microscopy, indicating ROS generation.

Mechanisms of Action and Signaling Pathways

The experimental data suggests that **Ascorbyl Palmitate** can induce apoptosis in cancer cells through multiple interconnected mechanisms, which are summarized in the pathway diagram below.



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The diagram above illustrates the primary apoptotic pathway induced by AP. The following points elaborate on the experimental evidence for its selectivity:

- **Selective Toxicity and the Role of Delivery Systems:** A key study directly comparing the effects of AP formulated in solid lipid nanoparticles (SLN-AP) on human osteosarcoma cells (U2OS) versus human embryonic kidney cells (HEK 293) found that the formulation was **more cytotoxic to the cancer cell line** and showed "better selectivity for targeting tumor cell line" [3]. This suggests that AP's effects can be fine-tuned to be more selective against cancer cells.

- **Enhanced Efficacy of Chemotherapy:** AP is not only an active compound itself but also a versatile component in drug delivery. Research shows that AP can form mixed micelles with other agents like TPGS (a vitamin E derivative) to effectively deliver drugs like ginsenoside CK. These AP-based micelles **significantly enhanced cellular uptake and promoted tumor accumulation** through the Enhanced Permeability and Retention (EPR) effect, leading to superior anti-tumor activity in vitro and in vivo with reduced systemic toxicity [5]. Another study confirmed that combining AP with the therapeutic antibody Trastuzumab created a **synergistic effect**, further reducing cell viability and enhancing apoptosis in HER2-positive breast cancer cells [2].

Conclusion and Research Implications

In summary, **ascorbyl palmitate** demonstrates a potential to induce apoptosis in cancer cells, with evidence suggesting a degree of selectivity that can be enhanced through specific formulations and combination therapies.

- The **pro-apoptotic mechanism** primarily involves the intrinsic mitochondrial pathway, characterized by ROS generation, cytochrome c release, and caspase activation [1] [2] [4].
- Its **amphiphilic nature** makes it a highly useful excipient for creating nanocarriers (like liposomes and micelles) that improve the solubility, stability, and tumor-targeted delivery of other hydrophobic anticancer drugs [5] [6] [3].
- A critical area for future research is the **detailed assessment of its effects on a wider range of non-cancerous, primary cell lines** to further establish its therapeutic window and safety profile [1].

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